AEG-41174
Description
AEG-41174 is a novel non-ATP-competitive inhibitor targeting the Janus kinase 2 (JAK2) pathway, specifically designed to address myeloproliferative disorders (MPDs) driven by the JAK2V617F mutation. This mutation is prevalent in BCR-ABL-negative MPDs, such as polycythemia vera and primary myelofibrosis, and leads to constitutive activation of JAK2 signaling. AEG-41174 disrupts JAK2 autophosphorylation and downstream targets (e.g., STAT5, ERK), thereby inducing apoptosis in JAK2V617F-positive cell lines . Preclinical studies demonstrate efficacy in suppressing cytokine-independent erythroid colony formation in patient-derived samples, supporting its progression into clinical trials .
Propriétés
Nom IUPAC |
NONE |
|---|---|
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AEG41174; AEG 41174; AEG-41174 |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparative Analysis with Similar Compounds
Structural and Functional Analogues
The table below compares AEG-41174 with structurally or functionally related JAK2 inhibitors:
| Compound | Mechanism | Target Specificity | IC₅₀ (JAK2) | Clinical Stage | Key Advantages/Limitations |
|---|---|---|---|---|---|
| AEG-41174 | Non-ATP-competitive | JAK2V617F mutant | 12 nM* | Phase I | Synergistic with ATP-competitive inhibitors |
| Ruxolitinib | ATP-competitive | JAK1/JAK2 | 3.3 nM | Approved (MF, PV) | Hematologic toxicity; transient symptom relief |
| Fedratinib | ATP-competitive | JAK2/FLT3 | 5.2 nM | Approved (MF) | Risk of encephalopathy; limited mutant selectivity |
| LS104 | Non-ATP-competitive | JAK2V617F mutant | 18 nM* | Preclinical | Synergy with ATP inhibitors; no clinical data |
| Pacritinib | ATP-competitive | JAK2/IRAK1 | 23 nM | Phase III | Low platelet toxicity; broad kinase inhibition |
*Data derived from in vitro kinase assays .
Mechanistic Differentiation
- ATP-Competitive Inhibitors (e.g., Ruxolitinib, Fedratinib): These bind to the ATP-binding pocket, competing with endogenous ATP. While effective in reducing splenomegaly and symptom burden, their lack of mutant specificity often leads to dose-limiting anemia and thrombocytopenia. Resistance arises via mutations in the ATP-binding domain (e.g., JAK2V617F amplification) .
- Non-ATP-Competitive Inhibitors (AEG-41174, LS104): These target allosteric sites or substrate-binding regions, bypassing ATP-dependent resistance. AEG-41174 shows enhanced selectivity for JAK2V617F over wild-type JAK2, reducing off-target effects. Preclinical models highlight synergistic apoptosis induction when combined with ATP-competitive agents (e.g., 2.5-fold increase in cell death vs. monotherapy) .
Preclinical and Clinical Efficacy
- AEG-41174 reduced JAK2V617F autophosphorylation by 85% at 100 nM in HEL cells, compared to 70% inhibition by LS104 under similar conditions. In xenograft models, AEG-41174 achieved tumor regression at 50 mg/kg/day, outperforming LS104 (30% tumor growth inhibition) .
Toxicity and Selectivity
In contrast, ATP-competitive inhibitors like fedratinib carry black-box warnings for encephalopathy and gastrointestinal toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
